Rolapitant hydrate hydrochloride is a selective and competitive antagonist of the neurokinin-1 receptor, primarily used in the prevention of chemotherapy-induced nausea and vomiting. It acts by inhibiting the action of substance P, a neuropeptide involved in the emetic response. Rolapitant is classified as a small molecule drug and has been approved for medical use, particularly in combination with other antiemetics to enhance efficacy in managing nausea associated with chemotherapy treatments .
Rolapitant hydrate hydrochloride is derived from l-pyroglutamic acid through a series of synthetic steps. It belongs to the class of tachykinin compounds, specifically targeting neurokinin-1 receptors. The compound is recognized for its high selectivity towards these receptors, making it effective in clinical settings . The chemical formula for rolapitant is , with an average molecular weight of approximately 500.485 g/mol .
The synthesis of rolapitant involves several key steps, starting from commercially available l-pyroglutamic acid. The process typically includes:
Rolapitant's molecular structure features a complex arrangement that includes multiple rings and functional groups conducive to its receptor-binding properties. The structural representation can be summarized as follows:
The chemical reactivity of rolapitant primarily involves its interaction with neurokinin-1 receptors. Upon administration, rolapitant binds competitively to these receptors, preventing substance P from exerting its emetic effects. This mechanism is crucial for its therapeutic action in preventing nausea and vomiting associated with chemotherapy.
Key reactions include:
Rolapitant functions by antagonizing neurokinin-1 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, it effectively reduces the signaling pathways activated by substance P, which are responsible for inducing nausea and vomiting.
The pharmacodynamic profile indicates that rolapitant reaches peak plasma concentrations approximately four hours post-administration, demonstrating significant protein binding (99.8% bound to plasma proteins) and a large volume of distribution (460 L) . This profile supports its efficacy as an antiemetic agent.
Rolapitant hydrate hydrochloride exhibits several notable physical and chemical properties:
Rolapitant is primarily used in clinical settings for:
The compound's ability to selectively block neurokinin-1 receptors positions it as a valuable agent in managing various forms of nausea beyond chemotherapy settings.
CAS No.:
CAS No.:
CAS No.: 59384-04-2